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Compound of Interest

Compound Name: 4-(Aminomethyl)phenylalanine

Cat. No.: B111946 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-
(Aminomethyl)phenylalanine

Introduction
4-(Aminomethyl)phenylalanine is a non-proteinogenic amino acid derivative that has

garnered significant attention within the scientific community. Its unique structure, which

incorporates the foundational phenylalanine scaffold with an additional aminomethyl group on

the phenyl ring, renders it a versatile building block in medicinal chemistry and peptide science.

[1] This modification introduces a second basic center, fundamentally altering the molecule's

physicochemical profile compared to its proteinogenic parent and opening new avenues for

structural modification and bioconjugation.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of 4-
(Aminomethyl)phenylalanine. We will delve into its structural attributes, ionization behavior,

and solubility, and provide field-proven, step-by-step protocols for their experimental

determination. The insights presented herein are intended to equip researchers, scientists, and

drug development professionals with the critical knowledge required to effectively utilize this

compound in their research and development endeavors.

Chemical Structure:

IUPAC Name: (2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid[3]
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Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its

application in any scientific context. The table below summarizes the key physicochemical data

for 4-(Aminomethyl)phenylalanine.

Property Value Source

Molecular Formula C₁₀H₁₄N₂O₂ [1][3]

Molecular Weight 194.23 g/mol [3]

Appearance Off-white to pale yellow solid [1][3]

CAS Number 150338-20-8 [1]

pKa Values

Three ionizable groups: • α-

Carboxylic Acid (~2-3) • α-

Amino Group (~9-10) •

Benzylic Amino Group (~10-

11) (Experimental

determination required)

Inferred from structure

LogP / LogD₇.₄

Expected to be low (<0),

indicating high hydrophilicity.

(Experimental determination

required)

Inferred from structure

Aqueous Solubility

Qualitatively described as

favorable. Expected to be pH-

dependent.

[1]

Ionization Behavior and pH-Dependent Properties
The presence of three distinct ionizable functional groups—the α-carboxylic acid, the α-amino

group, and the benzylic aminomethyl group—makes the physicochemical behavior of 4-
(Aminomethyl)phenylalanine highly dependent on pH. These groups dictate the molecule's

net charge, which in turn influences its solubility, lipophilicity, and interaction with biological

targets.
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pKa₁ (α-Carboxylic Acid): Expected in the range of pH 2-3. Below this pH, the group is

protonated (-COOH). Above this pH, it is deprotonated (-COO⁻).

pKa₂ (α-Amino Group): Expected in the range of pH 9-10. Below this pH, the group is

protonated (-NH₃⁺). Above this pH, it is neutral (-NH₂).

pKa₃ (Benzylic Amino Group): Expected in the range of pH 10-11. Below this pH, the group

is protonated (-CH₂-NH₃⁺). Above this pH, it is neutral (-CH₂-NH₂).

The molecule will carry a net positive charge at low pH, exist as a zwitterion around neutral pH,

and become negatively charged at high pH. The precise pKa values are critical for predicting its

state in physiological environments and must be determined empirically.

Low pH (e.g., pH < 2)

Physiological pH (e.g., pH 7.4)

High pH (e.g., pH > 11)

Cationic Form
Net Charge: +2

Zwitterionic Form
Net Charge: 0

+ OH⁻

(pKa₁ & pKa₂)

Anionic Form
Net Charge: -1

+ OH⁻

(pKa₃)
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Figure 1: Simplified representation of the ionization states of 4-(Aminomethyl)phenylalanine
across different pH ranges.

Lipophilicity and Solubility Profile
Lipophilicity: The octanol-water partition coefficient (LogP for the neutral species, LogD for a

specific pH) is a critical parameter for predicting a drug's ADME (Absorption, Distribution,

Metabolism, and Excretion) properties.[4][5] Due to its multiple charged groups, 4-
(Aminomethyl)phenylalanine is highly polar. Its LogP value is expected to be negative,

indicating a strong preference for aqueous environments over lipid-like ones. This hydrophilicity

suggests that passive diffusion across biological membranes (like the gut wall or the blood-

brain barrier) may be limited, while aqueous solubility for formulation is likely to be high.

Solubility: The molecule's zwitterionic character and multiple polar groups confer favorable

aqueous solubility.[1] This solubility is pH-dependent. At very low or very high pH, the molecule

carries a net charge, which typically enhances its interaction with water and increases solubility.

Minimum solubility is often observed near the isoelectric point (pI), where the net charge is

zero.

Experimental Characterization Protocols
To ensure data integrity, direct experimental measurement of key parameters is non-negotiable.

The following protocols are presented as self-validating systems for determining the pKa and

LogD values.

Protocol: Determination of pKa by Potentiometric
Titration
This method is the gold standard for determining the dissociation constants of ionizable groups

by monitoring pH changes upon the addition of a titrant.[6]

Expertise & Causality: We employ a two-stage titration (acidification then basification) to ensure

all three groups are analyzed from their fully protonated state, providing a complete titration

curve from which all pKa values can be derived. Using a constant ionic strength background

electrolyte (0.15 M KCl) minimizes activity coefficient fluctuations, ensuring the measured pH

accurately reflects proton concentration changes.[7]
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Methodology:

System Calibration: Calibrate a high-resolution pH meter using at least three standard

buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).[7]

Sample Preparation: Accurately weigh ~20 mg of 4-(Aminomethyl)phenylalanine and

dissolve it in 50 mL of degassed, deionized water containing 0.15 M KCl.

Initial Acidification: Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the

calibrated pH electrode. Titrate the solution with standardized 0.1 M HCl until the pH is stable

below 2.0. This ensures all functional groups are fully protonated.[7]

Titration with Base: Begin the titration by adding standardized 0.1 M NaOH in small, precise

increments (e.g., 0.05 mL). Record the pH value and total volume of titrant added after each

increment has fully mixed and the pH reading has stabilized.

Endpoint: Continue the titration until the pH reaches ~12.5 to ensure the deprotonation of all

groups.[7][8]

Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis). The pKa

values correspond to the pH at the half-equivalence points (the midpoints of the buffer

regions on the curve).[7] Alternatively, the first derivative of the curve (ΔpH/ΔV) can be

plotted against titrant volume to identify the equivalence points more sharply.
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Figure 2: Workflow for the potentiometric determination of pKa values.
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Protocol: Determination of LogD₇.₄ by Shake-Flask
Method
The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.

[4][9] We describe the determination of LogD at pH 7.4, which is most relevant for predicting

behavior in physiological plasma.

Expertise & Causality: Pre-saturation of the aqueous and organic phases is a critical step to

prevent volume changes during the experiment that would skew the final concentration

measurements. Using HPLC with UV detection for quantification provides high sensitivity and

specificity, allowing for accurate measurements even with small amounts of the compound.[10]

Methodology:

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal

volumes of 1-octanol and the PBS buffer in a separatory funnel and shake vigorously for 24

hours to ensure mutual saturation. Allow the phases to separate completely.[4][5]

Stock Solution: Prepare a 10 mM stock solution of 4-(Aminomethyl)phenylalanine in a

suitable solvent like DMSO.[4][5]

Partitioning: In a glass vial, add 2 mL of the pre-saturated 1-octanol and 2 mL of the pre-

saturated PBS (pH 7.4). Spike with a small volume (e.g., 20 µL) of the stock solution to

achieve a final concentration in the µM range.

Equilibration: Cap the vial tightly and shake on an orbital shaker at a constant speed and

temperature (e.g., 25°C) for at least 2 hours to allow partitioning to reach equilibrium.[9]

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure

complete separation of the two phases.

Quantification: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the

1-octanol phase. Analyze the concentration of the compound in each phase using a

validated HPLC-UV method.

Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ (

[Concentration in Octanol] / [Concentration in Aqueous] )
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Figure 3: Workflow for the shake-flask determination of LogD.

Implications for Drug Development and Research
The physicochemical profile of 4-(Aminomethyl)phenylalanine directly informs its potential

and challenges in research and development.
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Drug Design & Peptide Synthesis: The additional aminomethyl group serves as a valuable

handle for chemical modification, allowing for the attachment of other molecules

(bioconjugation) or the modulation of peptide structures to enhance stability or activity.[1][2]

Formulation: Its high polarity and favorable aqueous solubility are advantageous for

developing parenteral (injectable) formulations.

Pharmacokinetics (ADME): The low expected lipophilicity suggests that oral bioavailability

may be low due to poor passive absorption. Its transport across cellular membranes may

rely on amino acid transporters. The high polarity also makes it unlikely to cross the blood-

brain barrier, which could be an advantage for drugs intended to act peripherally.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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